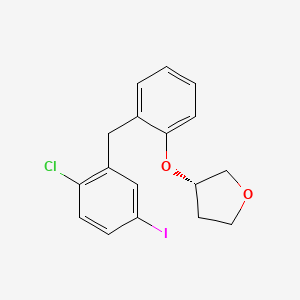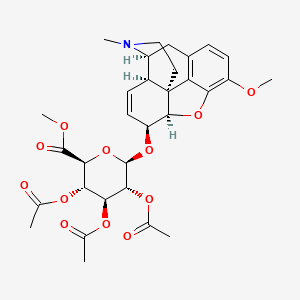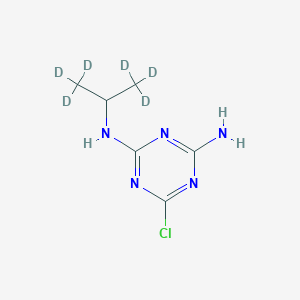
Atrazine-desethyl D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atrazine-desethyl D6 is a stable isotope-labeled compound, specifically a deuterated form of desethylatrazine. It is used as a reference standard in environmental testing to monitor the presence of atrazine and its metabolites in various matrices. This compound has the molecular formula C6D6H4ClN5 and a molecular weight of 193.67 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atrazine-desethyl D6 involves the deuteration of desethylatrazine. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the chemical structure. The reaction conditions for deuteration often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. The production is carried out in compliance with international standards for the development and production of reference materials .
Análisis De Reacciones Químicas
Types of Reactions
Atrazine-desethyl D6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of atrazine and its metabolites. These products are used in environmental testing to monitor the degradation and transformation of atrazine in different matrices .
Aplicaciones Científicas De Investigación
Atrazine-desethyl D6 is widely used in scientific research, particularly in environmental chemistry and toxicology. Its applications include:
Environmental Testing: Used as a reference standard to monitor the presence of atrazine and its metabolites in water, soil, and air samples.
Toxicological Studies: Helps in understanding the toxic effects of atrazine and its metabolites on various organisms.
Analytical Chemistry: Used in the development and validation of analytical methods for detecting atrazine and its metabolites.
Mecanismo De Acción
Atrazine-desethyl D6 exerts its effects by mimicking the behavior of desethylatrazine, a metabolite of atrazine. The primary mechanism involves the inhibition of photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to the disruption of energy production and ultimately the death of the plant . The molecular targets include the D1 protein in the photosystem II complex .
Comparación Con Compuestos Similares
Similar Compounds
Desethylatrazine: A non-deuterated form of Atrazine-desethyl D6.
Desisopropylatrazine: Another metabolite of atrazine with similar properties.
Atrazine: The parent compound from which desethylatrazine is derived.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it an ideal reference standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-deuterated compounds .
Propiedades
Número CAS |
2733387-38-5 |
|---|---|
Fórmula molecular |
C6H10ClN5 |
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
6-chloro-2-N-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12)/i1D3,2D3 |
Clave InChI |
DFWFIQKMSFGDCQ-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC(=NC(=N1)N)Cl |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


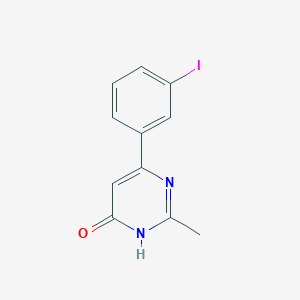
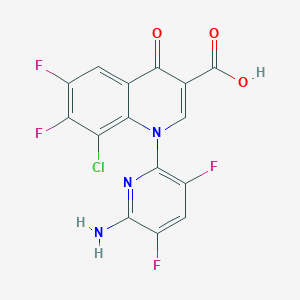


![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
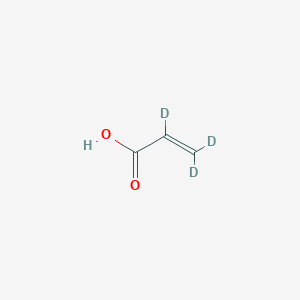
![5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13429992.png)

![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)
